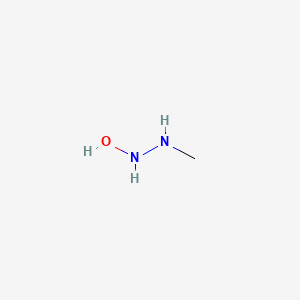

N-(methylamino)hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methylhydrazin-1-ol is an organonitrogen compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antibacterial Agents

Recent research highlights the potential of N-(methylamino)hydroxylamine derivatives as effective antibacterial agents. A study synthesized a library of N-substituted hydroxylamine compounds, demonstrating their ability to inhibit bacterial ribonucleotide reductase (RNR), a crucial enzyme for bacterial DNA synthesis and repair. Notably, N-methylhydroxylamine exhibited high specificity against Bacillus anthracis RNR without affecting eukaryotic RNR, indicating low toxicity towards human cells .

Table 1: Antibacterial Activity of N-Substituted Hydroxylamines

| Compound Name | MIC (µg/mL) against B. anthracis | MIC (µg/mL) against E. coli | Toxicity Level |

|---|---|---|---|

| N-Methylhydroxylamine | < 17 | < 60 | Low |

| Compound 12 | < 70 | < 60 | Moderate |

| Compound 15 | < 70 | < 60 | Low |

Drug Development

this compound has also been explored in drug design as a bioisosteric modification in lead optimization. Trisubstituted hydroxylamines have shown promise in enhancing the pharmacokinetic properties of certain drug candidates, particularly in central nervous system applications. For instance, a novel compound derived from this class exhibited strong activity against non-small cell lung cancer cells with specific EGFR mutations .

Agricultural Applications

Crop Protection

In agriculture, this compound is being investigated as a building block for the synthesis of crop protection agents. Its derivatives can potentially enhance the efficacy of pesticides and herbicides by improving their interaction with target organisms, thereby increasing their effectiveness while minimizing environmental impact.

Material Science Applications

Surfactants and Emulsifiers

this compound derivatives are utilized in formulating surfactants and emulsifiers due to their ability to stabilize emulsions and enhance solubilization in various chemical systems. These properties make them valuable in industrial applications such as coatings and personal care products .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of N-methylhydroxylamine demonstrated its effectiveness against several Gram-positive and Gram-negative bacteria. The research involved testing various concentrations to determine the minimum inhibitory concentration (MIC), leading to the identification of several promising candidates for further development as antimicrobial agents.

Case Study 2: Drug Development

In drug discovery programs, the incorporation of this compound into lead compounds has resulted in improved pharmacological profiles. The compound's ability to enhance permeability and reduce efflux in cellular assays indicates its potential for developing more effective therapeutics targeting resistant strains of bacteria and cancer cells.

Propiedades

Fórmula molecular |

CH6N2O |

|---|---|

Peso molecular |

62.072 g/mol |

Nombre IUPAC |

N-(methylamino)hydroxylamine |

InChI |

InChI=1S/CH6N2O/c1-2-3-4/h2-4H,1H3 |

Clave InChI |

UYYGJSNWDMBJNA-UHFFFAOYSA-N |

SMILES canónico |

CNNO |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.